Product packaging for 2,2-Dicyclobutylethan-1-amine(Cat. No.:CAS No. 1521092-87-4)

2,2-Dicyclobutylethan-1-amine

Cat. No.: B2366132
CAS No.: 1521092-87-4
M. Wt: 153.269
InChI Key: MGMVFVWBJDUMFU-UHFFFAOYSA-N
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Description

2,2-Dicyclobutylethan-1-amine (CAS 1521092-87-4) is a primary amine building block of significant interest in medicinal chemistry and organic synthesis, characterized by its two fused cyclobutane rings. This structure incorporates a highly strained, three-dimensional carbocyclic system that is increasingly valuable in the design of novel bioactive molecules . The cyclobutane ring, with its distinct puckered conformation and longer C–C bonds, serves as a versatile scaffold that can induce conformational restriction, improve metabolic stability, and act as a saturated aryl bioisostere in lead optimization campaigns . Researchers utilize this amine as a key synthetic intermediate, particularly in the development of compounds targeting challenging therapeutic areas such as oncology and immunosuppression, where the rigid, aliphatic core helps fill hydrophobic pockets and direct pharmacophore groups in three-dimensional space . Its application is rooted in advanced synthetic methodologies, including [2+2] cycloaddition reactions, which are a cornerstone for constructing complex cyclobutane-containing natural products and pharmaceutical candidates . This product is intended for research purposes as a chemical standard or synthetic intermediate. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N B2366132 2,2-Dicyclobutylethan-1-amine CAS No. 1521092-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-di(cyclobutyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c11-7-10(8-3-1-4-8)9-5-2-6-9/h8-10H,1-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMVFVWBJDUMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CN)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization Methodologies for 2,2 Dicyclobutylethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 2,2-Dicyclobutylethan-1-amine. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon environments can be achieved.

High-Resolution ¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound provides critical information about the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. emerypharma.com The protons on the nitrogen of the primary amine typically appear as a broad singlet, the chemical shift of which can be concentration-dependent. libretexts.org Protons on the carbon adjacent to the amine group (C1) are deshielded and appear further downfield than typical aliphatic protons. libretexts.org The single proton on C2, bonded to two cyclobutyl rings, would present a complex multiplet due to coupling with the C1 protons and the methine protons on the cyclobutyl rings. The cyclobutyl protons themselves are expected to show complex overlapping signals in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-NH₂ 1.0 - 2.5 broad singlet (br s) 2H
-CH₂ -NH₂ (H1) 2.6 - 2.8 doublet (d) 2H
-(C₄H₇)₂-CH - (H2) 1.8 - 2.0 multiplet (m) 1H

Note: Predicted data is based on analogous structures and general chemical shift principles. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, offering a direct map of the carbon framework. udel.edu The carbon atom bonded to the electronegative nitrogen atom (C1) is expected to resonate in the 40-50 ppm range. The methine carbon (C2), substituted with two cyclobutyl groups, will also have a distinct chemical shift. The carbons of the two cyclobutyl rings may show several signals depending on their symmetry and chemical environment, typically appearing in the aliphatic region of the spectrum. udel.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C H₂-NH₂ (C1) ~45
-(C₄H₇)₂-C H- (C2) ~50
Cyclobutyl C H ~35-40

Note: Predicted data is based on analogous structures and general chemical shift principles. Actual experimental values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the complex ¹H and ¹³C spectra, two-dimensional (2D) NMR experiments are indispensable. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). sdsu.edu It would show a clear cross-peak between the C2-H proton and the C1-H₂ protons, confirming the ethylamine (B1201723) backbone. It would also reveal the coupling network within the cyclobutyl rings. emerypharma.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. columbia.edu It is highly sensitive and provides unambiguous one-bond C-H connectivity, allowing for the confident assignment of each protonated carbon in the ¹³C spectrum based on the more resolved ¹H spectrum. wikipedia.orgcolumbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range correlations between protons and carbons (over 2 to 3 bonds). ustc.edu.cn It is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation from the C1 protons to the C2 carbon and from the C2 proton to the C1 carbon, solidifying the connection of the ethylamine moiety to the dicyclobutylmethine center. ustc.edu.cn

Table 3: Expected Key 2D NMR Correlations for Structural Elucidation

Experiment Correlating Nuclei Type of Information Provided
COSY H1 ↔ H2 Confirms connectivity of the ethane (B1197151) backbone.
HSQC H1 ↔ C1; H2 ↔ C2 Assigns carbon signals for C1 and C2.
HMBC H1 → C2; H2 → C1 Confirms the linkage between the ethyl group and the methine carbon.

| HMBC | H2 → Cyclobutyl Carbons | Connects the ethane backbone to the cyclobutyl rings. |

Assessment of Enantiomeric Purity via Chiral Derivatization and NMR

The C2 carbon of this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), can be used to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov The primary amine is reacted with an enantiomerically pure CDA, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid). rsc.org This reaction forms a pair of diastereomeric amides. Since diastereomers have different physical properties, their corresponding nuclei are in slightly different chemical environments and can be distinguished by high-resolution NMR. researchgate.netresearchgate.net By integrating the signals of a specific, well-resolved proton (or carbon) in the two diastereomers, the ratio of the enantiomers in the original sample can be accurately calculated. rsc.org

Vibrational Spectroscopy for Functional Group Fingerprinting

Vibrational spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are characteristic of the types of bonds and functional groups present. utdallas.edu For this compound, a primary aliphatic amine, the IR spectrum is expected to show several characteristic absorption bands. The most diagnostic are the two N-H stretching vibrations. orgchemboulder.com

Table 4: Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) 3300 - 3500 (two bands) Medium-Weak
C-H Stretch Aliphatic (sp³ C-H) 2850 - 2960 Strong
N-H Scissoring (Bend) Primary Amine (-NH₂) 1580 - 1650 Medium

Note: Predicted data is based on general IR correlation tables. orgchemboulder.commsu.eduspcmc.ac.in Actual experimental values may vary.

Raman Spectroscopy for Complementary Vibrational Data

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of this compound, offering data that is complementary to infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, making it ideal for characterizing the C-C bonds within the cyclobutyl rings and the carbon backbone.

In the Raman spectrum of this compound, distinct regions reveal characteristic vibrations. The high-wavenumber region (2800-3000 cm⁻¹) is dominated by C-H stretching vibrations of the cyclobutyl and ethyl groups. The N-H stretching vibrations of the primary amine group are also expected in the 3300-3500 cm⁻¹ region, though they are often weaker in Raman than in IR spectra. ias.ac.in

The "fingerprint" region (400-1500 cm⁻¹) contains a wealth of structural information. Key features include the ring-puckering and breathing modes of the cyclobutane (B1203170) rings, which are characteristic of small-ring systems. aip.org C-C stretching and CH₂ scissoring and twisting vibrations from the ethyl and cyclobutyl moieties also appear in this region. The C-N stretching vibration provides a signature for the amine linkage.

Research Findings:

A hypothetical Raman analysis of this compound would be expected to yield the following characteristic peaks. The assignments are based on established group frequencies for cycloalkanes and primary amines. aip.orgresearchgate.net

Interactive Data Table: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)IntensityVibrational Mode Assignment
~3370WeakN-H Symmetric Stretch
~3300WeakN-H Asymmetric Stretch
~2985StrongCH₂ Asymmetric Stretch (Cyclobutyl)
~2860StrongCH₂ Symmetric Stretch (Cyclobutyl & Ethyl)
~1450MediumCH₂ Scissoring (Cyclobutyl & Ethyl)
~1220MediumCH₂ Twisting/Wagging
~1050MediumC-N Stretch
~980StrongCyclobutyl Ring Breathing (Symmetric)
~890MediumCyclobutyl Ring Deformation
~250LowRing Puckering Mode

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. Given the presence of a single nitrogen atom, the compound is expected to follow the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. libretexts.org The molecular formula C₁₀H₁₉N gives a molecular weight of 153.27 g/mol , and thus the molecular ion peak (M⁺) should appear at an m/z (mass-to-charge ratio) of 153.

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.orgarizona.edu This process leads to the formation of a stable, resonance-stabilized iminium cation. For this compound, the most likely fragmentation involves the loss of a cyclobutyl radical to form the base peak.

Research Findings:

A theoretical mass spectrum of this compound under electron ionization (EI) would display a distinct pattern. The molecular ion peak at m/z 153 would confirm the molecular weight. The most significant fragment would result from α-cleavage.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityProposed Fragment IonIdentity of Lost Neutral
153Low[C₁₀H₁₉N]⁺-
124Medium[C₈H₁₄N]⁺Loss of Ethyl (C₂H₅)
98High (Base Peak)[C₆H₁₂N]⁺Loss of Cyclobutyl Radical (C₄H₇)
84Medium[C₅H₁₀N]⁺Loss of Dicyclobutylmethane Radical
55Medium[C₄H₇]⁺Cyclobutyl Cation
30Medium[CH₄N]⁺α-cleavage at C1-C2 bond

X-ray Crystallography for Definitive Solid-State Molecular Structure Determination

The resulting electron density map would reveal the exact positions of the carbon and nitrogen atoms. The puckered conformation of the two cyclobutane rings, a known characteristic of this ring system, would be precisely defined. researchgate.net Furthermore, the analysis would detail the torsional angles along the ethylamine backbone and show any intermolecular interactions, such as hydrogen bonding involving the amine group, that dictate the crystal packing.

Research Findings:

A hypothetical crystallographic study would provide precise geometric parameters. The cyclobutane rings are expected to be non-planar (puckered) to relieve ring strain. The amine group would likely participate in intermolecular hydrogen bonding, influencing the crystal packing.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁
a (Å)~10.5
b (Å)~8.2
c (Å)~12.1
β (°)~95° (for monoclinic)
Volume (ų)~1020
Z (molecules/unit cell)4
C-C (cyclobutyl) bond length (Å)~1.54 - 1.56
C-C (ethyl) bond length (Å)~1.53
C-N bond length (Å)~1.47
Puckering Angle (cyclobutyl)~20-30°

Computational Chemistry and Theoretical Investigations of 2,2 Dicyclobutylethan 1 Amine

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are powerful computational tools used to investigate the properties of molecules at the electronic level. For a molecule like 2,2-Dicyclobutylethan-1-amine, these methods could provide deep insights into its structure, stability, and reactivity. DFT, in particular, offers a good balance between computational cost and accuracy, making it a popular choice for studying medium-sized organic molecules. Calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to approximate the solutions to the Schrödinger equation.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. semanticscholar.orgthaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. semanticscholar.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. semanticscholar.org

For this compound, the HOMO would likely be localized on the nitrogen atom of the amine group due to the presence of the lone pair of electrons. The LUMO, conversely, would be expected to be distributed over the σ* antibonding orbitals of the C-N and C-C bonds. The HOMO-LUMO gap would provide a quantitative measure of the energy required to excite an electron, influencing its behavior in chemical reactions. Visualization of these orbitals would show the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks. researchgate.net

Table 1: Hypothetical Frontier Orbital Energies for this compound

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital; related to ionization potential.
ELUMO 2.0 Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity.

Note: The values in this table are hypothetical and serve as an illustration of data that would be generated from DFT calculations.

Computational methods are invaluable for exploring the pathways of chemical reactions. For this compound, one could investigate reactions such as N-alkylation, acylation, or oxidation. libretexts.orgmasterorganicchemistry.com DFT calculations can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. frontiersin.org

A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. frontiersin.org Characterizing the geometry and energy of the transition state allows for the calculation of the activation energy, which is the energy barrier that must be overcome. acs.org For instance, in a hypothetical SN2 reaction involving the amine acting as a nucleophile, calculations would model the approach of the amine to an electrophile, the formation of the transition state where the new C-N bond is partially formed and the leaving group bond is partially broken, and the final product formation.

QM and DFT methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, one could calculate:

Vibrational Frequencies: These correspond to the peaks in an infrared (IR) spectrum. Theoretical calculations can help assign specific peaks to the vibrational modes of the molecule, such as the N-H stretch of the amine group or the C-H stretches of the cyclobutyl rings.

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts can be a powerful tool for structural elucidation, helping to assign signals in the experimental spectrum to specific atoms in the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While QM methods are excellent for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. researchgate.net

For this compound, MD simulations could reveal the preferred three-dimensional shapes (conformers) of the molecule. lumenlearning.com The rotation around the C-C and C-N single bonds would be explored, and the relative energies of different staggered and eclipsed conformations could be determined. researchgate.net Such an analysis would likely show that conformers minimizing steric hindrance between the bulky dicyclobutyl groups and the amine group are energetically favored. lumenlearning.com Furthermore, simulations in a solvent like water could model hydrogen bonding between the amine group and surrounding water molecules, providing information on its solubility and solvation shell structure. researchgate.net

Computational Thermochemistry and Kinetic Studies of Amine Reactivity

Computational methods allow for the calculation of key thermochemical properties that govern the reactivity of amines. By calculating the energies of reactants, transition states, and products, it is possible to determine the thermodynamics and kinetics of a reaction. nih.gov

For this compound, these studies could predict:

Proton Affinity and Basicity: The gas-phase basicity could be calculated by modeling the protonation of the amine group. This provides a measure of the intrinsic basicity of the molecule, free from solvent effects.

Reaction Enthalpies (ΔH) and Gibbs Free Energies (ΔG): These values indicate whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous, respectively.

Rate Constants: Using transition state theory, the calculated activation energy can be used to estimate the rate constant of a reaction at a given temperature, providing a quantitative measure of reaction speed. frontiersin.org This could be applied to reactions like Hofmann elimination or reactions with carbonyl compounds. libretexts.orgmnstate.edu

Theoretical Studies of Steric and Electronic Effects on Amine Properties

The chemical behavior of this compound is governed by a combination of steric and electronic effects. chemrxiv.orgnih.gov The two cyclobutyl groups are sterically bulky, which would significantly influence the amine's reactivity.

Steric Effects: The large cyclobutyl groups would sterically hinder the lone pair on the nitrogen atom, potentially reducing its nucleophilicity compared to less substituted amines. chemrxiv.org This steric congestion would affect the rates of reactions where the amine acts as a nucleophile, as it would be more difficult for it to approach an electrophilic center. chemrxiv.orgamazonaws.com Conformational analysis would also be dominated by the need to minimize steric strain between these bulky groups. lumenlearning.com

Electronic Effects: The alkyl groups (dicyclobutylethyl) are electron-donating through an inductive effect. This increases the electron density on the nitrogen atom, which in turn increases its basicity (the ability to accept a proton). However, this electronic effect on nucleophilicity might be counteracted by the aforementioned steric hindrance. Computational models can help disentangle these competing effects by analyzing the charge distribution and steric accessibility of the nitrogen lone pair. amazonaws.com

Table 2: List of Compounds Mentioned

Compound Name

Reactivity and Reaction Mechanisms of 2,2 Dicyclobutylethan 1 Amine in Organic and Catalytic Transformations

Nucleophilicity and Basicity of Hindered Primary Amines

The core chemical properties of an amine are its basicity—the ability to accept a proton—and its nucleophilicity—the ability to attack an electron-deficient center. For sterically hindered primary amines like 2,2-dicyclobutylethan-1-amine, these two properties are not always correlated.

Nucleophilicity is a kinetic phenomenon and is highly sensitive to steric bulk. fiveable.me When an amine acts as a nucleophile, its nitrogen atom must approach and form a bond with an electrophilic atom, often a carbon. Large substituents near the nitrogen atom, such as the dicyclobutyl group in this compound, physically obstruct this approach, thereby reducing the rate of reaction. fiveable.me

The work of Herbert Mayr has provided a quantitative scale for nucleophilicity. Studies comparing primary amines with increasing steric hindrance demonstrate a clear decrease in nucleophilic strength. For example, Mayr's parameters show a significant drop in nucleophilicity when moving from a linear primary amine (n-propylamine) to a more branched, hindered amine (t-butylamine). The t-butyl group can reduce nucleophilicity by a factor of approximately 1000 compared to a less hindered primary amine. masterorganicchemistry.com While specific data for this compound is not available, the bulky dicyclobutyl moiety is expected to confer a similarly diminished nucleophilic character, making it a considerably weaker nucleophile than less hindered primary amines.

This effect is crucial in substitution reactions. For instance, in reactions with alkyl halides, a sterically hindered amine will react much more slowly than an unhindered one. fiveable.me In some cases, extreme steric hindrance can prevent a nucleophilic substitution reaction from occurring altogether or favor elimination pathways instead. fiveable.me

Table 1: Effect of Steric Hindrance on Nucleophilicity of Primary Amines

Amine Structure Relative Nucleophilicity Trend Key Factor
n-Propylamine CH₃CH₂CH₂NH₂ High Low steric hindrance
Isopropylamine (CH₃)₂CHNH₂ Medium Moderate steric hindrance
t-Butylamine (CH₃)₃CNH₂ Low High steric hindrance
This compound (C₄H₇)₂CHCH₂NH₂ Predicted Low High steric hindrance from β-substituents

Basicity is a thermodynamic property measured by the pKa of the conjugate acid (ammonium ion). Unlike nucleophilicity, basicity is less affected by steric hindrance because it involves the donation of the lone pair to a small proton (H⁺), which is not sterically demanding. The primary electronic factor governing the basicity of aliphatic amines is the inductive effect of the alkyl groups attached to the nitrogen. libretexts.orglibretexts.org

Alkyl groups, such as the dicyclobutylethyl group, are electron-donating. savemyexams.compharmaguideline.com This positive inductive effect pushes electron density onto the nitrogen atom, making the lone pair more available and more attractive to a proton. libretexts.org Consequently, almost all alkylamines are stronger bases than ammonia (B1221849). libretexts.orgpharmaguideline.com Most simple primary aliphatic amines have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org

For this compound, the large alkyl framework acts as a strong electron-donating group. This is expected to increase the electron density on the nitrogen atom, making it a relatively strong base, likely with a pKa value in the typical range for primary alkylamines (around 10-11). indiana.edudrughunter.com Therefore, despite its low nucleophilicity, this compound is expected to be a competent base. This divergence between low nucleophilicity and high basicity is a hallmark of sterically hindered amines.

Table 2: Comparison of Basicity in Amines

Compound Conjugate Acid pKa Reason for Basicity
Ammonia (NH₃) 9.3 Baseline
Ethylamine (B1201723) (CH₃CH₂NH₂) 10.8 Electron-donating ethyl group
This compound ~10-11 (Predicted) Strong inductive effect from bulky alkyl group
Aniline (C₆H₅NH₂) 4.6 Lone pair delocalized into the aromatic ring

Participation in Carbon-Carbon Bond Forming Reactions

The unique combination of steric bulk and basicity in amines like this compound influences their role in modern synthetic transformations, particularly those catalyzed by transition metals.

Direct C-H functionalization of aliphatic amines is a powerful tool for molecular synthesis. However, the strong coordinating ability of the amine's nitrogen atom to the metal catalyst can often lead to catalyst inhibition. researchgate.net For primary amines, this challenge is pronounced.

Recent advances have enabled the site-selective C-H functionalization (e.g., arylation) of primary aliphatic amines. chemrxiv.org These methods often rely on the use of a transient directing group, which reversibly binds to the amine and coordinates to the palladium catalyst, directing the C-H activation to a specific position, typically the γ-carbon. researchgate.net In the case of this compound, its structure would be suitable for such γ-C-H functionalization, allowing for the introduction of new carbon-carbon bonds on one of the cyclobutyl rings. The steric bulk of the dicyclobutyl groups would likely influence the regioselectivity and efficiency of such transformations.

The Buchwald-Hartwig amination is a cornerstone of C-N bond formation, coupling amines with aryl halides. wikipedia.orglibretexts.org The use of sterically hindered primary amines as nucleophiles in these reactions is a well-known challenge. acs.org The bulky nature of this compound would make its coupling with aryl halides, especially those with ortho-substituents, particularly difficult.

Successfully coupling such hindered amines requires carefully designed catalyst systems. The key is the development of specialized phosphine (B1218219) ligands that are themselves very bulky. acs.orgresearchgate.net These ligands accelerate the crucial reductive elimination step of the catalytic cycle and prevent the formation of inactive catalyst species, thereby enabling the formation of the desired C-N bond even with sterically demanding substrates. acsgcipr.orgorganic-chemistry.org Therefore, while challenging, the participation of this compound in Buchwald-Hartwig cross-coupling reactions would be feasible with state-of-the-art catalyst systems featuring ligands like BrettPhos or newly developed carbazolyl-derived ligands. organic-chemistry.orgacs.org

Role as a Ligand in Transition Metal Catalysis

Beyond being a substrate, a primary amine can also function as a ligand for a transition metal catalyst. The steric and electronic properties of the amine ligand can significantly modulate the catalyst's activity and selectivity. The significant steric bulk of this compound makes it an interesting candidate for a sterically demanding ligand.

In palladium-catalyzed cross-coupling reactions, for instance, the use of sterically hindered ancillary ligands is critical for promoting challenging transformations. semanticscholar.org While phosphines and N-heterocyclic carbenes are the most common ligands, amines can also play this role. The coordination of a bulky amine like this compound to a metal center would create a sterically crowded environment. This can facilitate difficult reductive elimination steps and influence the regioselectivity of certain reactions. The development of new catalytic systems often involves screening a library of ligands, and hindered amines provide a source of structurally unique and electronically simple (σ-donating) ligands to tune catalytic performance.

Stereoselective Catalytic Applications

Primary amines are foundational motifs in the design of ligands and organocatalysts for asymmetric synthesis. nih.govacs.org Chiral primary amines, in particular, have been successfully employed to induce enantioselectivity in a wide array of chemical transformations. Although specific applications of this compound in stereoselective catalysis have not been extensively documented, its structure suggests significant potential.

If resolved into its constituent enantiomers, this compound could serve as a bulky chiral ligand for transition metal catalysis or as a chiral primary amine organocatalyst. In organocatalysis, primary amines react with carbonyl compounds to form enamine or iminium ion intermediates, which then participate in stereoselective bond-forming reactions. The steric bulk provided by the dicyclobutyl groups would play a crucial role in creating a well-defined chiral environment around the reactive center, thereby influencing the facial selectivity of the incoming reagent and enhancing the enantiomeric excess of the product.

Below is a table of representative reactions where bulky chiral primary amines are used to induce stereoselectivity.

Reaction TypeCatalyst/Ligand TypeRole of Steric BulkTypical Substrates
Asymmetric Aldol Reaction Chiral Primary Amine (Organocatalyst)Controls the geometry of the enamine intermediate, dictating the stereochemical outcome.Ketones, Aldehydes
Asymmetric Michael Addition Chiral Primary Amine (Organocatalyst)Shields one face of the iminium ion intermediate, directing the nucleophilic attack.α,β-Unsaturated Aldehydes, Nitroalkenes
Asymmetric C-H Amination Chiral Ligand for Rhodium or PalladiumInfluences the orientation of the substrate in the metal's coordination sphere.Alkanes, Aryl C-H bonds

Impact of Steric Bulk on Ligand Binding and Reactivity

The most prominent feature of this compound is the substantial steric bulk originating from the two cyclobutyl rings positioned adjacent to the primary amine. This steric hindrance has a profound impact on its ability to act as a ligand for metal centers and on the reactivity of the resulting complexes.

The steric demand of a ligand is often quantified by its Tolman cone angle—a measure of the solid angle occupied by the ligand at the metal center. The dicyclobutyl moiety would create a large cone angle, which can:

Limit the Coordination Number: The bulkiness of the ligand may prevent the coordination of multiple ligands to a single metal center, favoring the formation of complexes with lower coordination numbers.

Influence Reaction Kinetics: Steric clashes between the bulky ligand and a substrate can decelerate the rates of associative steps in a catalytic cycle, such as substrate binding. Conversely, it can accelerate dissociative steps, like reductive elimination, by destabilizing more crowded higher-oxidation-state intermediates. nih.gov

Enhance Selectivity: The steric bulk can block certain reaction pathways, thereby enhancing chemo-, regio-, or stereoselectivity. For instance, it can prevent unwanted side reactions by physically impeding the approach of reagents to unintended sites.

The structural similarity to neopentyl groups is significant; neopentyl halides are famously inert to SN2 reactions due to the steric hindrance from the beta-tert-butyl group, which blocks the backside attack pathway. masterorganicchemistry.comstackexchange.com Similarly, the dicyclobutyl groups in this compound would sterically shield the nitrogen atom, modulating its nucleophilicity and its interactions in catalytic and stoichiometric reactions.

Reactions at the Primary Amine Functionality

As a primary amine, this compound is expected to undergo a range of characteristic reactions, including condensation, alkylation, and acylation. However, the outcomes and rates of these reactions are heavily influenced by its steric profile.

Primary amines readily react with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. chemistrysteps.commasterorganicchemistry.com The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. libretexts.orglibretexts.org

The general mechanism is as follows:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form a resonance-stabilized iminium ion.

Deprotonation to yield the final imine product. libretexts.org

For this compound, this reaction is expected to proceed as illustrated below. The steric hindrance may slow the rate of the initial nucleophilic attack compared to less bulky amines, but the formation of the C=N double bond is generally a thermodynamically favorable process. libretexts.org

Figure 1: General Scheme for Imine Formation
Reactant 1Reactant 2 (Aldehyde/Ketone)ConditionsProduct (Imine)
This compoundR-CHO (Aldehyde)Mild Acid (e.g., p-TsOH), Dean-Stark2,2-Dicyclobutyl-N-(alkylidene)ethan-1-amine
This compoundR-CO-R' (Ketone)Mild Acid (e.g., p-TsOH), Dean-Stark2,2-Dicyclobutyl-N-(alkylidene)ethan-1-amine

The alkylation of primary amines with alkyl halides is a common method for synthesizing secondary and tertiary amines. However, this reaction is notoriously difficult to control. wikipedia.orgopenstax.org The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine. This can result in a "runaway" reaction that yields a mixture of mono-, di-, and even tri-alkylated products along with the quaternary ammonium (B1175870) salt. masterorganicchemistry.com

In the case of this compound, the significant steric hindrance offers a potential advantage in controlling this reaction. While the primary amine is nucleophilic, the resulting secondary amine would be exceptionally bulky. This increased steric hindrance around the nitrogen atom in the mono-alkylated product would significantly retard the rate of a second SN2 reaction. This effect could allow for the selective synthesis of the mono-alkylated product under carefully controlled stoichiometric and reaction conditions. fishersci.co.uk

Reaction StepReactantsProductKinetic Consideration
Mono-alkylation This compound + R-XN-Alkyl-2,2-dicyclobutylethan-1-amineRate is sterically hindered but feasible.
Di-alkylation (Overalkylation) N-Alkyl-2,2-dicyclobutylethan-1-amine + R-XN,N-Dialkyl-2,2-dicyclobutylethan-1-amineRate is severely retarded due to extreme steric hindrance.

Primary amines react with carboxylic acids and their derivatives, such as acid chlorides and anhydrides, to form amides. The direct reaction with a carboxylic acid is typically slow and requires high temperatures because the amine deprotonates the acid to form an unreactive ammonium carboxylate salt.

To facilitate amide bond formation under milder conditions, coupling reagents are employed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. For sterically hindered or electronically deactivated amines, more potent coupling agents are often necessary. nih.gov

The reaction of this compound with an activated carboxylic acid would yield the corresponding N-(2,2-dicyclobutylethyl)amide. Given the steric hindrance around the nitrogen, achieving high yields might require optimized conditions, such as the use of highly reactive coupling agents or elevated temperatures.

Coupling ReagentDescriptionTypical Conditions
DCC/EDC (Carbodiimides)Activates the carboxylic acid to form an O-acylisourea intermediate.Room temperature, often with an additive like HOBt.
HATU/HBTU (Uronium/Guanidinium)Forms a highly reactive activated ester.Room temperature, with a non-nucleophilic base (e.g., DIPEA).
Acid Chlorides Highly electrophilic, reacts directly with the amine.Often with a stoichiometric base (e.g., triethylamine) to neutralize HCl byproduct.

Beyond amides, the primary amine functionality allows for the synthesis of a wide range of other derivatives, including sulfonamides (from reaction with sulfonyl chlorides) and ureas (from reaction with isocyanates).

Potential Research Applications and Future Perspectives of 2,2 Dicyclobutylethan 1 Amine

Development of Novel Building Blocks for Complex Molecule Synthesis

The unique sterically hindered environment around the amine functionality in 2,2-dicyclobutylethan-1-amine makes it a potentially valuable building block in the synthesis of complex molecules. Chemical building blocks are foundational small molecules that introduce specific structural motifs into larger, more complex final products amerigoscientific.com. The dicyclobutyl arrangement could impart specific conformational constraints or properties such as increased lipophilicity and metabolic stability in medicinal chemistry contexts nih.govenamine.net.

The synthesis of complex molecular architectures often relies on the strategic use of building blocks with well-defined reactivity and three-dimensional structures beilstein-journals.org. While no specific syntheses employing this compound are documented, the general utility of amines as versatile hubs for constructing multifunctional molecules is well-established mdpi.com. The steady development of new and unique amine building blocks is crucial for expanding the accessible chemical space in drug discovery and materials science chemrxiv.org. The development of synthetic routes to incorporate such a sterically demanding fragment could lead to novel molecular scaffolds with unique properties researchgate.net.

Exploration in Supramolecular Chemistry and Materials Science

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions wikipedia.org. Amines are common functional groups utilized in supramolecular chemistry due to their ability to act as hydrogen bond donors.

The bulky nature of this compound could influence the formation of supramolecular assemblies. Sterically hindered molecules can direct the geometry of self-assembled structures in unique ways, potentially leading to the formation of novel materials with interesting properties amu.edu.plresearchgate.net. For instance, the steric hindrance could control the number of intermolecular interactions, leading to the formation of discrete, well-defined aggregates rather than extended networks. The interplay between the hydrogen-bonding capabilities of the amine group and the steric demands of the dicyclobutyl moiety could be exploited to create new host-guest systems or functional materials mdpi.com. Research in this area would involve studying the self-assembly behavior of this amine and its derivatives in various environments.

Advanced Methodologies for Stereoselective Synthesis of Analogues and Derivatives

The synthesis of analogues and derivatives of this compound with controlled stereochemistry would be a significant area of research. While no stereoselective synthesis for this specific compound has been reported, general methods for the stereoselective synthesis of substituted cyclobutanes and amines are known and could be adapted nih.gov. For example, methods like diastereoselective and enantioselective Michael additions to cyclobutenes have been developed to produce substituted cyclobutanes with high stereocontrol rsc.org.

Furthermore, the development of stereoselective reactions to create derivatives, such as the formation of densely substituted pyrrolidines from related amine precursors, highlights the potential for creating complex chiral molecules from amine building blocks nih.gov. Research into the stereoselective synthesis of analogues of this compound would likely involve the development of new catalytic methods that can accommodate the sterically demanding nature of the dicyclobutyl groups.

Interdisciplinary Research at the Interface of Organic Chemistry and Computational Science

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules, which is particularly valuable when experimental data is scarce researchgate.net. In the case of this compound, computational methods could be employed to investigate its conformational preferences, electronic properties, and potential interactions with other molecules.

Computational studies can guide the rational design of synthetic routes and predict the outcomes of reactions involving sterically hindered amines mdpi.com. For instance, density functional theory (DFT) calculations could be used to model transition states and determine the feasibility of different reaction pathways for the synthesis and derivatization of this compound. Molecular docking simulations could explore its potential as a ligand for biological targets, a common application of computational methods in drug discovery nih.govmdpi.comub.edu. Such interdisciplinary research would be crucial in identifying the most promising applications for this and related bulky amines, thereby guiding future experimental work.

Q & A

Q. How can researchers optimize the synthesis of 2,2-Dicyclobutylethan-1-amine to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and purification techniques. For cyclobutyl-containing amines, stereochemical control is critical due to ring strain. Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers, and monitor purity via HPLC or GC-MS . Key considerations:

  • Reaction monitoring : Use TLC with ninhydrin staining for amine detection.
  • Purification : Rotary evaporation under reduced pressure to isolate intermediates.
  • Yield enhancement : Test Lewis acid catalysts (e.g., AlCl₃) to stabilize transition states.

Q. What spectroscopic methods are most reliable for characterizing this compound?

Methodological Answer: Combine ¹H/¹³C NMR to confirm cyclobutyl proton coupling patterns and amine proton exchange rates. For example:

  • ¹H NMR : Cyclobutyl protons appear as complex multiplet signals (δ 1.5–2.5 ppm).
  • IR spectroscopy : Detect NH stretching (3300–3500 cm⁻¹) and cyclobutyl C-H bending (1450 cm⁻¹).
  • Mass spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. Cross-validate with computational simulations (DFT) for structural assignments .

Q. Table 1: Predicted Physicochemical Properties (Hypothetical)

PropertyValueRelevance
XlogP~2.5 (estimated)Lipophilicity for membrane permeability
Hydrogen bond donors1 (NH₂ group)Solubility in polar solvents
Topological polar surface area~26 ŲBioavailability prediction

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enantiomeric excess (ee) values for this compound derivatives?

Methodological Answer: Discrepancies in ee values often arise from chiral stationary phase variability in HPLC or differences in derivatization agents. To resolve this:

  • Standardize chiral columns : Use cellulose-based columns (e.g., Chiralpak® IA) for consistent separations.
  • Derivatization : Employ Marfey’s reagent or 2-chloro-1,3-dinitrobenzene (CNBF) to convert amines into UV-active derivatives for precise quantification .
  • Meta-analysis : Apply heterogeneity metrics (I² statistic) to assess variability across studies, as described in Higgins & Thompson (2002) .

Q. What computational strategies are effective for modeling the stereochemical effects of this compound in drug-receptor interactions?

Methodological Answer: Use density functional theory (DFT) to calculate conformational energies and docking simulations (e.g., AutoDock Vina) to predict binding affinities. Key steps:

  • Conformational sampling : Perform molecular dynamics (MD) simulations to explore cyclobutyl ring puckering.
  • Docking validation : Compare results with experimental IC₅₀ values from enzyme inhibition assays.
  • AI-driven synthesis planning : Tools like BenchChem’s retrosynthesis analyzer (if validated) can propose synthetic routes for enantiopure analogs .

Q. How should researchers design toxicity studies to address gaps in ecotoxicological data for this compound?

Methodological Answer: Follow OECD guidelines for acute aquatic toxicity (Test No. 201/202):

  • Test organisms : Use Daphnia magna (crustacean) and Danio rerio (zebrafish) for LC₅₀ determination.
  • Analytical validation : Quantify compound stability in water via LC-MS/MS to distinguish degradation products.
  • Environmental fate modeling : Estimate bioaccumulation potential using EPI Suite™ based on logP and molecular weight .

Handling and Safety Considerations

  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation. Use amber vials to avoid photodegradation .
  • Waste disposal : Neutralize with dilute HCl before incineration by certified waste handlers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.